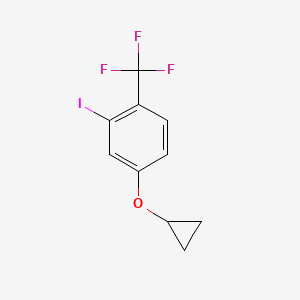
4-Cyclopropoxy-2-iodo-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3IO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-1-(trifluoromethyl)benzene typically involves the iodination of a suitable precursor compound. One common method is the reaction of 4-cyclopropoxy-1-(trifluoromethyl)benzene with iodine in the presence of a catalyst such as copper iodide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or other substituted derivatives.
Oxidation Reactions: Products include quinones or other oxidized compounds.
Reduction Reactions: Products include deiodinated benzene derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodobenzotrifluoride
- 4-Iodobenzotrifluoride
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
Uniqueness
4-Cyclopropoxy-2-iodo-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H8F3IO |
|---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3IO/c11-10(12,13)8-4-3-7(5-9(8)14)15-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
WHDZTMXZSNHQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


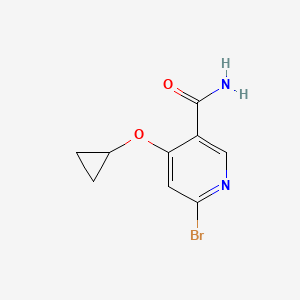
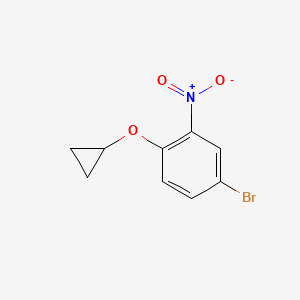
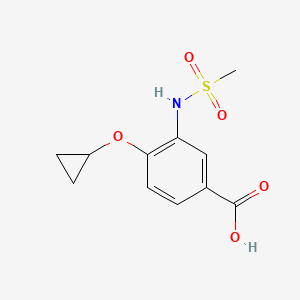
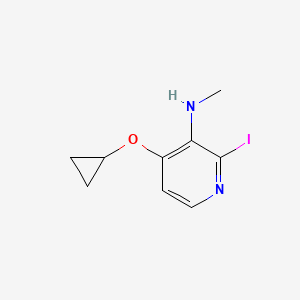
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B14807380.png)
![(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14807389.png)
![Pyrrolo[2,3-d]pyrimidin-4-ol;3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B14807391.png)
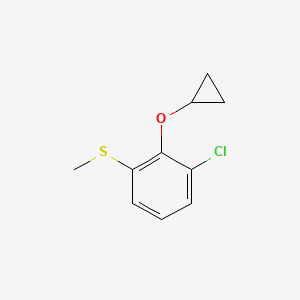
![2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14807408.png)
![5-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]-5-oxopentanoic acid](/img/structure/B14807411.png)
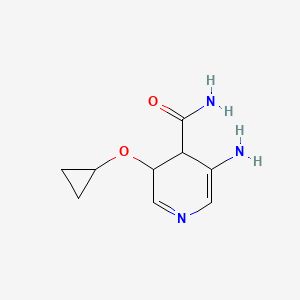
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B14807427.png)
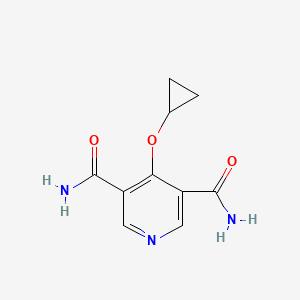
![[[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino] N-(2,6-dimethylphenyl)carbamate](/img/structure/B14807451.png)
